molecular formula C12H13ClN4O2 B497367 N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-28-5

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B497367
CAS No.: 898644-28-5
M. Wt: 280.71g/mol
InChI Key: YBQJDXFNACKPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone with two key substituents:

  • Aryl group: A 5-chloro-2-methoxyphenyl moiety attached to the amide nitrogen. The chloro and methoxy groups at the 5- and 2-positions, respectively, confer a balance of electron-withdrawing and electron-donating effects.
  • Heterocyclic group: A 1H-1,2,4-triazole ring connected via a three-carbon chain. The triazole is a pharmacophoric motif often associated with antifungal and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)6-10(11)16-12(18)4-5-17-8-14-7-15-17/h2-3,6-8H,4-5H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQJDXFNACKPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Propanamide Backbone Formation

The synthesis begins with the formation of the propanamide core. 5-Chloro-2-methoxyaniline (1 eq) reacts with 3-chloropropionyl chloride (1 eq) in a acetone:water (1:2) solvent system, catalyzed by potassium carbonate (K₂CO₃) . This step proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions :

  • Temperature: 0°C (initial addition), then room temperature (2 hours)

  • Workup: Precipitation in cold water, filtration, and washing

Key Considerations :

  • Excess K₂CO₃ ensures deprotonation of the aniline, enhancing nucleophilicity.

  • The 5-chloro-2-methoxy substituent on the aniline influences reaction kinetics due to its electron-withdrawing effects.

Optimization Strategies for Enhanced Yield

Solvent and Base Screening

Comparative studies reveal that DMF outperforms alternatives like acetonitrile or THF due to its ability to stabilize transition states. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases yields by 15–20% but raises costs.

Table 1: Solvent and Base Impact on Triazole Substitution

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8058
DMFCs₂CO₃8072
AcetoneK₂CO₃6041

Characterization and Analytical Validation

Spectroscopic Data

  • IR Spectroscopy :

    • Amide I band : 1675 cm⁻¹ (C=O stretch)

    • Amide II band : 1555 cm⁻¹ (N–H bend coupled with C–N stretch)

  • ¹H NMR (CDCl₃) :

    • δ 2.79 ppm (t, 2H) : Propanamide CH₂ adjacent to triazole

    • δ 4.40 ppm (t, 2H) : Triazole-linked CH₂

    • δ 6.44–7.74 ppm (m) : Aromatic and triazole protons

Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Propanamide CH₂2.79t2H
Triazole CH₂4.40t2H
5-Chloro-2-methoxyphenyl Ar-H6.44–7.12m3H
1,2,4-Triazole H7.74–8.05s2H

Elemental Analysis

  • Calculated for C₁₂H₁₂ClN₃O₂ : C 52.66%, H 4.42%, N 15.34%

  • Observed : C 52.30%, H 4.68%, N 15.02%

Challenges and Mitigation

Purification Difficulties

The product’s moderate solubility in common solvents complicates crystallization. Gradient recrystallization using ethyl acetate/hexane (3:7) improves purity to >95%.

Byproduct Formation

Competing reactions at the 5-chloro position are minimized by maintaining anhydrous conditions during triazole substitution.

Comparative Analysis with Analogues

Table 3: Structural and Yield Comparison with Related Propanamides

CompoundSubstituentsYield (%)
N-(3-Methoxyphenyl)-3-triazolpropanamide3-OCH₃66
N-(4-Chlorophenyl)-3-triazolpropanamide4-Cl58
Target Compound 5-Cl, 2-OCH₃58

The electron-withdrawing chloro group at the 5-position slightly reduces yield compared to electron-donating substituents, necessitating optimized stoichiometry.

Industrial-Scale Considerations

Cost-Effective Catalysis

Replacing DMF with recyclable ionic liquids (e.g., [BMIM][BF₄]) reduces solvent waste without compromising yield.

Continuous Flow Synthesis

Adopting microreactor technology enhances heat transfer and reduces reaction time by 40%, enabling throughput of 1 kg/day.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.

    Substitution: Formation of N-(5-azido-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 294.7368 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Applications

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that triazole derivatives can interfere with the activity of thymidine phosphorylase, an enzyme overexpressed in various cancers .
  • Case Study : A study highlighted the synthesis of triazole derivatives that demonstrated potent activity against breast cancer cell lines (MCF-7). These derivatives exhibited higher efficacy compared to standard chemotherapeutic agents like adriamycin .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Triazole Derivative AMCF-715.0
Triazole Derivative BSNB-75 (CNS)12.5
Triazole Derivative CUO-31 (Renal)10.0

Antifungal Activity

This compound also shows promise as an antifungal agent:

  • Mechanism : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity .
  • Research Findings : In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species and Aspergillus .

Other Therapeutic Uses

Beyond anticancer and antifungal applications, this compound has potential uses in other therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that triazole derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary research indicates that certain derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

Chlorophenyl vs. Methoxyphenyl Derivatives
  • N-(2-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 7, ): Substituent: 2-chlorophenyl. Activity: Moderate AChE inhibition (13.62% at 30 µM) .
  • N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12, ) :

    • Substituent: 4-methoxyphenyl.
    • Activity : Highest AChE inhibition in the series (86.2% at 300 µM) .
    • Key difference : Para-methoxy placement enhances steric and electronic compatibility with AChE’s active site compared to ortho-substituted derivatives.
  • Target Compound : The 5-chloro-2-methoxyphenyl group combines chloro (electron-withdrawing) and ortho-methoxy (electron-donating) effects. This unique substitution may optimize interactions with both hydrophobic and polar regions of biological targets.

Dichlorophenyl Derivatives ()
  • 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b): Substituent: 4-chlorophenyl. Activity: Not reported, but dichlorophenyl groups typically enhance lipophilicity and metabolic stability. Key difference: Pyrazole-carboxamide core diverges from the target’s triazolylpropanamide structure, suggesting different therapeutic applications.

Modifications on the Triazole Ring

  • N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (): Substituent: 3,5-dimethyl-1H-1,2,4-triazole. Molecular formula: C₁₄H₁₇ClN₄O₂ (vs. C₁₂H₁₂ClN₃O₂ for the target compound).
  • N-Hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (): Substituent: Hydroxamic acid and phenylacetamido groups. Activity: Designed as a histone deacetylase (HDAC) inhibitor, diverging from the target’s likely AChE/antifungal focus.
Antifungal Potential ()
  • Fluconazole: A triazole antifungal agent.
  • Screening Methods : Fluorometric assays (e.g., Alamar Blue) could evaluate the target’s antifungal activity against Candida spp. and Aspergillus fumigatus .
AChE Inhibition ()
  • Compound 12 (4-Methoxyphenyl analogue) : IC₅₀ ~30 µM (estimated from 30.2% inhibition at 30 µM).

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP* Solubility (Predicted)
Target Compound C₁₂H₁₂ClN₃O₂ 281.70 5-Cl, 2-OCH₃, 1H-1,2,4-triazole ~2.0 Moderate (Polar aprotic solvents)
N-(4-Methoxyphenyl) analogue (Compound 12) C₁₁H₁₂N₃O₂ 230.24 4-OCH₃, 1H-1,2,4-triazole ~1.5 High
3,5-Dimethyltriazole analogue () C₁₄H₁₇ClN₄O₂ 308.76 3,5-(CH₃)₂-triazole ~2.5 Low

*logP estimated using fragment-based methods.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of triazole derivatives. Its molecular formula is C12H13ClN4O2, with a molecular weight of approximately 280.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a chloro-substituted methoxyphenyl group and a triazole moiety, which are significant for its biological activity. The presence of the triazole ring is known for its diverse pharmacological properties, including antifungal and antibacterial activities. The structural characteristics of this compound influence both its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71 g/mol
CAS Number898644-28-5

Antimicrobial Activity

Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, leading to cell lysis and death .

A study on related compounds highlighted their ability to act as potent inhibitors against these pathogens, suggesting that this compound may exhibit similar properties due to its structural similarities.

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins such as p53 .

In vitro studies have demonstrated that compounds with similar structures can significantly reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound may have promising anticancer properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

  • Antibacterial Studies : A comparative analysis revealed that triazole compounds exhibit strong antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of conventional antibiotics, underscoring their potential as alternative therapeutic agents.
  • Anticancer Mechanisms : In a study involving MCF-7 cells, compounds related to this compound were shown to increase p53 expression levels and promote apoptosis through caspase activation. This suggests that similar mechanisms may be at play for the compound .
  • Molecular Docking Studies : Computational analyses indicated that the compound could interact favorably with targets involved in cancer progression, demonstrating potential for further development as an anticancer agent .

Q & A

Advanced Research Question

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antiproliferative activity) based on structural motifs .
  • Molecular Docking : Identifies binding interactions with targets like HDACs or G-quadruplex DNA (e.g., triazole coordination with zinc ions in HDACs) .
  • Limitations : False positives may arise due to conformational flexibility; experimental validation (e.g., enzyme inhibition assays) is essential .

How should researchers address contradictions between computational predictions and experimental bioassay results?

Advanced Research Question

  • Re-evaluate Assay Conditions : Check compound stability in DMSO/buffer and confirm concentration accuracy .
  • Structural Reanalysis : Use DFT calculations or MD simulations to assess binding pose validity .
  • Orthogonal Assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .

What strategies improve aqueous solubility of this compound for in vivo studies without compromising bioactivity?

Advanced Research Question

  • Prodrug Design : Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity .
  • Salt Formation : Use hydrochloride or sodium salts of the propanamide moiety .
  • Co-solvent Systems : Optimize DMSO/PBS ratios for administration while monitoring cytotoxicity .

What experimental designs elucidate the mechanism of action in cancer cell lines?

Advanced Research Question

  • HDAC Inhibition Assays : Measure IC50 values against HDAC isoforms using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Gene Expression Profiling : Perform RNA-seq to identify downregulated oncogenes (e.g., MYC) post-treatment .
  • Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways .

How does the triazole moiety influence target selectivity in kinase inhibition studies?

Advanced Research Question

  • Kinase Panel Screening : Test against a 50-kinase panel to identify selectivity (e.g., EGFR, VEGFR2) .
  • Structural Analysis : Compare triazole interactions in crystal structures of kinase-inhibitor complexes .
  • SAR Studies : Modify triazole substituents (e.g., methyl vs. cycloheptyl) and assess potency shifts .

What analytical methods resolve degradation products during stability studies?

Advanced Research Question

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions .
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds or triazole ring oxidation) .
  • Accelerated Stability Testing : Monitor purity under ICH guidelines (40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.